4(3H)-Pyrimidinethione, 2-methyl-
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Overview
Description
2-Methylpyrimidine-4-thiol is an aromatic heterocyclic compound that contains a pyrimidine ring with a methyl group at the 2-position and a thiol group at the 4-position. Pyrimidines are known for their significant role in various biological processes and are a core structure in many drug molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidine-4-thiol typically involves the reaction of 2-methylpyrimidine with thiolating agents. One common method is the nucleophilic substitution reaction where 2-methylpyrimidine is treated with hydrogen sulfide or a thiolating reagent under basic conditions . The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of 2-Methylpyrimidine-4-thiol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The methyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-Methylpyrimidine-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpyrimidine-4-thiol involves its interaction with biological targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various molecular pathways, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
2-Methylpyrimidine: Lacks the thiol group, making it less reactive in certain chemical reactions.
4-Thiopyrimidine: Contains a thiol group but lacks the methyl group at the 2-position.
2,4-Dimethylpyrimidine: Contains two methyl groups but lacks the thiol group.
Uniqueness: 2-Methylpyrimidine-4-thiol is unique due to the presence of both the methyl and thiol groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H6N2S |
---|---|
Molecular Weight |
126.18 g/mol |
IUPAC Name |
2-methyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C5H6N2S/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8) |
InChI Key |
QXZRGTNBGAOPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=S)N1 |
Origin of Product |
United States |
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